N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Description
N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound with a complex structure It features a thiophene ring substituted with a trifluoromethyl group and a carboxamide group, along with a phenyl ring substituted with a chloro group and a propylcarbamoyl group
Properties
IUPAC Name |
N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c1-2-5-21-14(23)10-4-3-9(17)6-13(10)22-15(24)11-7-25-8-12(11)16(18,19)20/h3-4,6-8H,2,5H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMDAKPEXLRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the thiophene ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The phenyl ring is then functionalized with a chloro group and a propylcarbamoyl group through a series of substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency, as well as the implementation of continuous flow processes to scale up production. Purification steps such as recrystallization and chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(methylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
- N-[5-chloro-2-(ethylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
- N-[5-chloro-2-(butylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Uniqueness
N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
